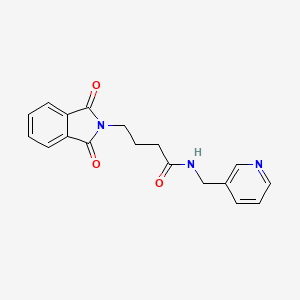

![molecular formula C13H17FN2O3S B5709234 N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)

N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as FPEMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

科学研究应用

Nuclear Fission Research

The compound has been referenced in the context of nuclear fission research, particularly in the study of fast proton-induced fission of Uranium-238 . This research is crucial for understanding the production of radioisotopes and their applications in medicine, electronics, and other industries. The compound may be involved in the analysis of fission variables such as cross-sections, mass distributions, and prompt neutron emission.

Open Science and Research Transparency

Open science practices emphasize the importance of transparency and inclusivity in the research process . The compound could be part of studies aiming to make scientific research more accessible and collaborative, potentially involving open data, open tools, and communication platforms that facilitate the sharing of scientific knowledge and resources.

Operations Research in Energy Sustainability

Operations research and data science methods are applied to enhance energy sustainability and efficiency in various industries . The compound may be used in the development of models and algorithms that support decision-making processes for optimizing energy use and reducing carbon emissions.

Deoxyfluorination in Drug Design

In the pharmaceutical industry, the compound might be used for deoxyfluorination, a process important for the synthesis of organofluorine compounds . This process is essential for drug design, as it allows the introduction of fluorine atoms into organic molecules, potentially leading to the development of new medications.

Marine Science Research

Marine science research is vital for understanding our oceans and the impact of human activities on the marine environment . The compound could be involved in the analysis of marine samples or in the development of new methodologies for studying marine ecosystems.

Scientific Research Funding and Grants

The compound may be part of research projects that receive funding and grants from various organizations . These projects could span a wide range of scientific fields, including environmental science, health research, and technology development.

作用机制

Target of Action

Oprea1_514147, also known as Oprea1_664305, SMR000517485, or N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, is a small molecule that primarily targets the Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . HSD11B1 is an enzyme involved in the biosynthesis of steroid hormones and the metabolism of xenobiotics .

Mode of Action

The compound interacts with its target, HSD11B1, by inhibiting its activity . This interaction results in changes at the molecular level, affecting the function of the enzyme and subsequently influencing the biochemical pathways it is involved in .

Biochemical Pathways

The inhibition of HSD11B1 affects several biochemical pathways, including steroid hormone biosynthesis and the metabolism of xenobiotics . These pathways are crucial for various biological functions, including the regulation of inflammation, immune response, and metabolism .

Result of Action

The molecular and cellular effects of Oprea1_514147’s action are largely dependent on its inhibition of HSD11B1. By inhibiting this enzyme, the compound can potentially alter the balance of steroid hormones within the body, which could have wide-ranging effects on various physiological processes .

属性

IUPAC Name |

N-(4-fluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3S/c1-20(18,19)16(12-6-4-11(14)5-7-12)10-13(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKWREKAZVRAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluoro-phenyl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)

![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)

![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)

![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)

![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)

![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)